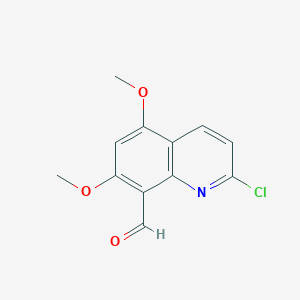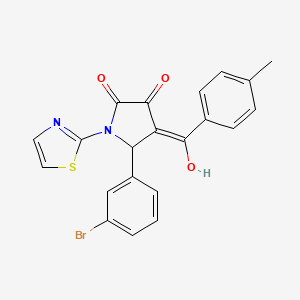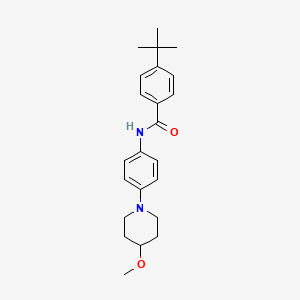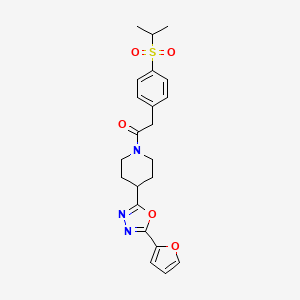![molecular formula C14H22N2O5 B2499994 2-{(1R)-1-[(tert-butoxycarbonyl)amino]-2-methylpropyl}-5-methyl-1,3-oxazole-4-carboxylic acid CAS No. 1418113-55-9](/img/structure/B2499994.png)
2-{(1R)-1-[(tert-butoxycarbonyl)amino]-2-methylpropyl}-5-methyl-1,3-oxazole-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "2-{(1R)-1-[(tert-butoxycarbonyl)amino]-2-methylpropyl}-5-methyl-1,3-oxazole-4-carboxylic acid" is a derivative of oxazole, which is a five-membered heterocyclic compound containing both nitrogen and oxygen in the ring. The tert-butoxycarbonyl (Boc) group is a common protecting group used in peptide synthesis to protect the amino functionality. The presence of the Boc group suggests that this compound could be an intermediate or a product in the synthesis of peptides or peptidomimetics.
Synthesis Analysis
The synthesis of tert-alkyl amino hydroxy carboxylic acids, which are structurally related to the compound , can be achieved through an oxazolone-mediated ene-type reaction with enol ethers, followed by a reduction step using sodium borohydride (NaBH4) . This method provides a pathway to synthesize a variety of biologically active natural products that contain similar structural motifs.
Molecular Structure Analysis
The molecular structure and conformation of a related compound, (1RS, 2SR)-1-[N-(tert-butoxycarbonyl)amino]-2-hydroxymethylcyclopropane-1-carboxylic acid, have been analyzed using X-ray crystallography . The study revealed the Z-configuration of the cyclopropane ring and a trans conformation of the peptide bond. The molecule forms intermolecular hydrogen bonds, creating dimers and infinite chains, which are influenced by the presence of tert-butyl groups. Although the compound is not identical, similar conformational features and intermolecular interactions may be expected due to the presence of the Boc group and the carboxylic acid moiety.
Chemical Reactions Analysis
The oxazolone ring is a reactive moiety that can participate in various chemical reactions. For instance, oxazolones can be involved in carbodiimide-mediated reactions in peptide synthesis, leading to the formation of peptide bonds . The reactivity of oxazolones can also be manipulated to form different types of heterocycles, such as triazoles, which are valuable in medicinal chemistry .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of "this compound" are not directly reported in the provided papers, we can infer that the compound is likely to be solid at room temperature based on the structural similarity to other carboxylic acid derivatives. The presence of the oxazole ring and the Boc group suggests that the compound may have moderate polarity and could be soluble in organic solvents. The Boc group also provides steric bulk, which may influence the solubility and reactivity of the compound.
科学的研究の応用
Enantioselective Synthesis
Enantioselective synthesis of methyl 2-[1-[(tert-butoxycarbonyl)amino]ethyl]-4-methyloxazole-5-carboxylate was achieved with high optical purity via a Pd-catalyzed amide coupling and subsequent oxazole formation, showcasing its application in creating oxazole subunit positional isomers in macrocyclic azole peptides without racemization. This process highlights the compound's significance in synthesizing enantioselective structures, valuable in pharmaceutical and biochemical research (Magata et al., 2017).
Lipase-Catalyzed Synthesis
The compound's utility is further demonstrated in the lipase-catalyzed regioselective lactamization, forming N-Boc (2R)-1,4-oxazepane-2-carboxylic acid, indicating its role in the synthesis of cyclic compounds. This enzymatic approach, facilitated by SpinChem rotating flow cell technology, emphasizes the environmentally friendly and efficient synthesis of complex cyclic structures, relevant in developing new chemical entities (Aurell et al., 2014).
Amino Acid Derivatives for Anticancer Agents
Functionalized amino acid derivatives synthesized from the compound have been evaluated for in vitro cytotoxicity against human cancer cell lines, showcasing its potential in anticancer drug development. Specific derivatives exhibited promising cytotoxicity, underlining the importance of these compounds in designing new anticancer agents (Kumar et al., 2009).
Heterogeneous and Recyclable Catalysis
The compound has been utilized in N-tert-butoxycarbonylation of amines using H3PW12O40 as an efficient, heterogeneous, and recyclable catalyst, emphasizing its role in the development of green chemistry methodologies. This catalytic process enables chemoselective protection of amines, crucial for peptide synthesis and modification of pharmaceuticals (Heydari et al., 2007).
Peptide Synthesis and Modification
The synthesis of dipeptide 4-nitroanilides containing non-proteinogenic amino acids, including derivatives of the compound, illustrates its utility in peptide chemistry. These derivatives serve as building blocks for synthesizing peptides with specific properties, such as increased stability or novel biological activity, relevant for therapeutic applications (Schutkowski et al., 2009).
作用機序
将来の方向性
特性
IUPAC Name |
5-methyl-2-[(1R)-2-methyl-1-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]-1,3-oxazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O5/c1-7(2)9(16-13(19)21-14(4,5)6)11-15-10(12(17)18)8(3)20-11/h7,9H,1-6H3,(H,16,19)(H,17,18)/t9-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNMMAHIXPOOFOS-SECBINFHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C(C(C)C)NC(=O)OC(C)(C)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N=C(O1)[C@@H](C(C)C)NC(=O)OC(C)(C)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![3-[(1-Ethylcyclobutanecarbonyl)amino]benzenesulfonyl fluoride](/img/structure/B2499919.png)
![N4-(2,5-dimethoxyphenyl)-N6-(2-methoxyethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2499921.png)
![3-(3,4-dimethylphenyl)-2-thioxo-2,3,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2499922.png)
![5-(4-chlorophenyl)-2-methyl-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]furan-3-carboxamide](/img/structure/B2499923.png)

![1-[Methyl(prop-2-ynyl)amino]-3-phenylpropan-2-ol](/img/structure/B2499928.png)
![2-[3-(4-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2499931.png)
![(3Z)-3-{[(2-methoxyphenyl)amino]methylidene}-1-(4-methylbenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2499932.png)